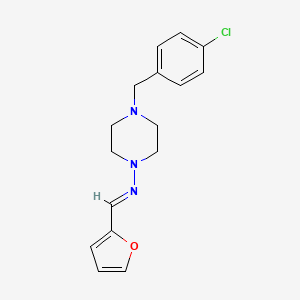
2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds akin to "2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide" often involves multi-step organic reactions, including nitration, acylation, and catalytic carbonylation processes. For instance, a novel Pd-based catalytic system has been developed for the selective one-pot reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, demonstrating the significance of catalyst choice and reaction conditions in achieving high selectivity and yield for related compounds (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide" can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These methods allow for detailed insights into the arrangement of atoms within the molecule and the conformational preferences, which are critical for understanding the chemical reactivity and interactions of the molecule (González-Platas, Ruiz-Pérez, Torres, & Yanes, 1997).
Chemical Reactions and Properties
"2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide" may undergo various chemical reactions, including nitration, reduction, and amidation. These reactions can significantly alter the molecule's chemical properties, such as reactivity and solubility. Research on similar compounds has shown the influence of substituents on the molecule's behavior in chemical reactions, demonstrating the intricate relationship between molecular structure and reactivity (Sayed et al., 2021).
Physical Properties Analysis
The physical properties of "2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide," such as melting point, solubility, and crystalline structure, are determined by its molecular structure. X-ray crystallography studies on similar compounds provide detailed information on the crystalline structure and intermolecular interactions, which are crucial for understanding the compound's state under various conditions (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal for the application and handling of "2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide." Studies on related compounds have explored these aspects, shedding light on how structural features influence the chemical behavior and stability of such molecules (Mukhtorov et al., 2018).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Research on compounds structurally related to 2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide has focused on their synthesis and potential medicinal applications. For example, the synthesis and antimalarial activity of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and N omega-oxides, derived from substituted 1-phenyl-2-propanones, have been extensively studied. These compounds demonstrated excellent activity against resistant strains of parasites and showed promising pharmacokinetic properties for potential oral administration to prevent infections over extended periods (Werbel et al., 1986).
Coordination Chemistry and Biological Activity
Further research into the coordination chemistry of related molecules has highlighted their biological activities. For instance, transition metal complexes of novel amino acid-bearing Schiff base ligands have been synthesized and characterized, revealing significant antioxidant properties and selective inhibitory activities against xanthine oxidase, with the zinc complex displaying potent inhibition better than standard reference drugs (Ikram et al., 2015).
Optical Properties and Sensing Applications
Another area of interest is the investigation of the optical properties of orcinolic derivatives for potential applications as OH− indicators. Studies on compounds similar to 2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide have shown that their absorption bands shift upon the addition of OH− ions, indicating their utility in pH sensing and environmental monitoring (Wannalerse et al., 2022).
Anticancer Research
In anticancer research, nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines bearing nitrophenyl groups, have been synthesized and characterized. These compounds have shown moderate to strong activity against specific cancer cell lines, demonstrating the potential for further development as anticancer agents (Sayed et al., 2021).
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13-7-6-11(16(19)20)9-12(13)15-14(18)8-10-4-2-1-3-5-10/h4,6-7,9,17H,1-3,5,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXFCIVHCBIJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)
![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)


![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)
![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)
![2-benzyl-4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5518545.png)
![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)
![7-chloro-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methyl-4-quinazolinamine](/img/structure/B5518551.png)